

# Quinine hemisulfate synthesis and purification methods

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## Compound of Interest

Compound Name: Quinine hemisulfate

Cat. No.: B15560143

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## Synthesis of Quinine Hemisulfate from Natural Sources

While the total chemical synthesis of quinine has been a landmark achievement in organic chemistry, it is not economically viable for industrial production.<sup>[2][4]</sup> The primary and most practical method for producing quinine is through extraction from the bark of the Cinchona tree, followed by conversion to its hemisulfate salt.<sup>[2][3][5]</sup>

### Extraction of Quinine from Cinchona Bark

A common industrial method involves the extraction of total alkaloids from the bark, followed by the selective isolation of quinine. A process outlined for preparing quinine sulfate from peruvian bark provides a representative workflow.<sup>[6]</sup>

Key Stages:

- **Alkalinization:** The pulverized Cinchona bark is first moistened with an alkaline solution, such as a calcium hydroxide saturated aqueous solution followed by a sodium hydroxide solution. This step is crucial for liberating the free alkaloids from their salt complexes within the plant material.<sup>[6]</sup>
- **Solvent Extraction:** The treated bark is then extracted with a suitable organic solvent. Ethanol is often chosen due to its efficiency, safety, and relatively low cost.<sup>[6]</sup> The extraction process dissolves the liberated alkaloids, including quinine, from the solid plant matrix.

- **Acidic Dissolution and Decolorization:** The crude extract is concentrated, and the resulting residue is dissolved in a dilute acid, typically sulfuric acid, to form the alkaloid salts.<sup>[6]</sup> This acidic solution is then treated with activated carbon to remove pigments and other colored impurities.<sup>[6]</sup>
- **Crystallization:** The pH of the decolorized solution is carefully adjusted to approximately 6-7 using an alkaline solution like ammonia or sodium hydroxide.<sup>[6]</sup> This adjustment reduces the solubility of quinine sulfate, causing it to precipitate out of the solution. The mixture is allowed to stand to ensure complete crystallization.<sup>[6]</sup>
- **Isolation:** The crystallized quinine sulfate is then isolated by filtration.<sup>[6]</sup>

This process can achieve a purity of over 99.0% and a yield of more than 3.0% from the bark.<sup>[6]</sup>

## Purification Methods

To meet pharmacopeial standards, the crude **quinine hemisulfate** must undergo rigorous purification to remove impurities, which may include other Cinchona alkaloids like dihydroquinine, as well as residual solvents and insoluble matter.<sup>[7][8]</sup>

## Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The crude quinine sulfate can be dissolved in a suitable solvent system (e.g., an acidic aqueous solution) at an elevated temperature and then allowed to cool slowly. The pure crystals will form, leaving impurities behind in the mother liquor.

## Chloroform-Ethanol Wash

A specific test for purity involves assessing chloroform-ethanol insoluble substances. This test also serves as a purification step. The sample is warmed with a mixture of chloroform and absolute ethanol (typically in a 2:1 ratio).<sup>[7][9]</sup> Insoluble impurities are then removed by filtration, and the purified compound is recovered after drying.<sup>[7][9]</sup>

## Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of quinine sulfate. Analytical HPLC methods are used to quantify the purity and identify related substances, such as dihydroquinine.[8] Preparative HPLC can be employed for separating quinine from its closely related impurities on a larger scale.

## Quantitative Data

The following tables summarize key quantitative data related to **quinine hemisulfate**.

Table 1: Physicochemical Properties of **Quinine Hemisulfate**

| Property           | Value  | Source(s)    |
|--------------------|--|--------------|
| Molecular Formula  | $C_{20}H_{24}N_2O_2 \cdot 0.5H_2O_4S \cdot H_2O$ | [10][11][12] |
| Molecular Weight   | 391.47 g/mol                                     | [10][11][12] |
| Appearance         | White or almost white, crystalline powder        | [1]          |
| Melting Point      | ~225 °C (decomposes)                             | [10][11]     |
| Solubility         | H <sub>2</sub> O: 1.2 mg/mL (slightly soluble)   | [11]         |
| Ethanol: 8 mg/mL   | [11]   |              |
| pH (1% suspension) | 5.7 - 6.6  | [7]          |

Table 2: Purity and Yield Specifications

| Parameter                               | Specification/Value | Source(s)  |
|---|---------------------|--|
| Assay (HPLC)                            | ≥90% to ≥99.0%      | <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[13]</a> |
| Assay (Anhydrous basis)                 | 98.0% to 102.0%     | <a href="#">[1]</a>  |
| Yield (from Cinchona bark)              | > 3.0%              | <a href="#">[6]</a>  |
| Dihydroquinine Sulfate                  | Not more than 10%   | <a href="#">[7]</a>  |
| Chloroform-ethanol insoluble substances | Not more than 0.1%  | <a href="#">[7]</a>  |
| Sulfated Ash                            | Not more than 0.05% | <a href="#">[7]</a>  |

Table 3: Analytical Method Parameters

| Method                    | Parameter  | Value                             | Source(s)            |
|---------------------------|--|-----------------------------------|----------------------|
| HPLC Analysis             | Column   | Cogent Phenyl Hydride™, 4μm, 100Å | <a href="#">[8]</a>  |
| Mobile Phase              | A: DI Water / 0.1% TFA; B: Acetonitrile / 0.1% TFA | <a href="#">[8]</a>               |                      |
| Detection                 | UV @ 235nm   | <a href="#">[8]</a>               |                      |
| Fluorescence Spectroscopy | Excitation Wavelengths                             | 250 nm and 350 nm                 | <a href="#">[14]</a> |
| Emission Wavelength       | 450 nm (in dilute acidic solution)                 | <a href="#">[14]</a>              |                      |
| Quantum Yield             | 0.546 (in 0.5 M H <sub>2</sub> SO <sub>4</sub> )   | <a href="#">[15]</a>              |                      |

## Experimental Protocols

### Protocol for Quinine Sulfate Preparation from Cinchona Bark

This protocol is adapted from a patented industrial process.<sup>[6]</sup>

- Preparation: Grind Cinchona bark into a fine powder.
- Alkalinization: Moisten the powdered bark with a 10%-30% (by weight of raw material) calcium hydroxide saturated aqueous solution. Mix thoroughly. Add a 3%-15% g/ml sodium hydroxide solution (30%-80% by weight of raw material). Mix and let stand at room temperature for 15 hours.
- Extraction: Extract the alkalinized bark with ethanol.
- Concentration: Concentrate the resulting ethanolic solution to obtain a crude extract.
- Acidification & Decolorization: Dissolve the crude extract in a 2% sulfuric acid solution. Add activated carbon (approx. 1% by weight of the acid solution) and heat to 90°C, stirring for 20 minutes.
- Filtration: Filter the hot solution to remove the activated carbon.
- Crystallization: Cool the filtrate and adjust the pH to 6 with an ammonia solution. Let the solution stand at room temperature for 24 hours to allow for the precipitation of quinine sulfate crystals.
- Isolation and Washing: Filter the mixture to collect the crystals. Wash the precipitate with a suitable amount of water.
- Drying: Dry the isolated bright quinine sulfate crystals.

## Protocol for Determining Chloroform-Ethanol Insoluble Substances

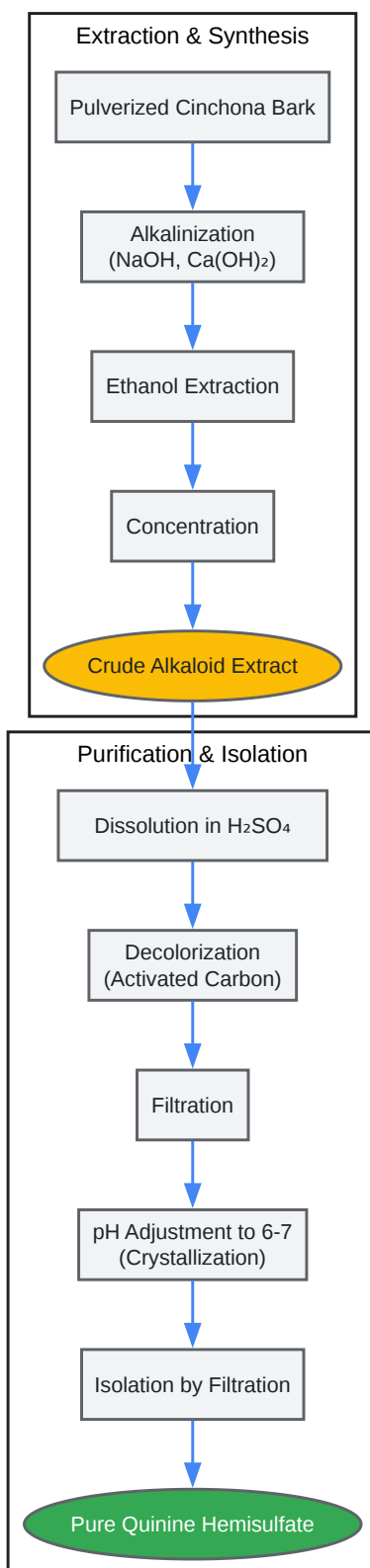
This protocol is based on pharmacopeial methods.<sup>[7][9]</sup>

- Sample Preparation: Accurately weigh 2.0 g of the quinine sulfate sample.
- Dissolution: Place the sample in a flask and add 15 mL of a mixture of chloroform and absolute ethanol (2:1 v/v).

- Heating: Warm the mixture at 50°C for 10 minutes.
- Filtration: Filter the solution through a pre-weighed, tared sintered-glass filter.
- Washing: Wash the filter with 10 mL portions of the chloroform-ethanol mixture.
- Drying: Dry the filter at 105°C for 1 hour.
- Weighing: Cool the filter in a desiccator and weigh it. The mass of the residue should not be more than 0.1% of the initial sample weight.

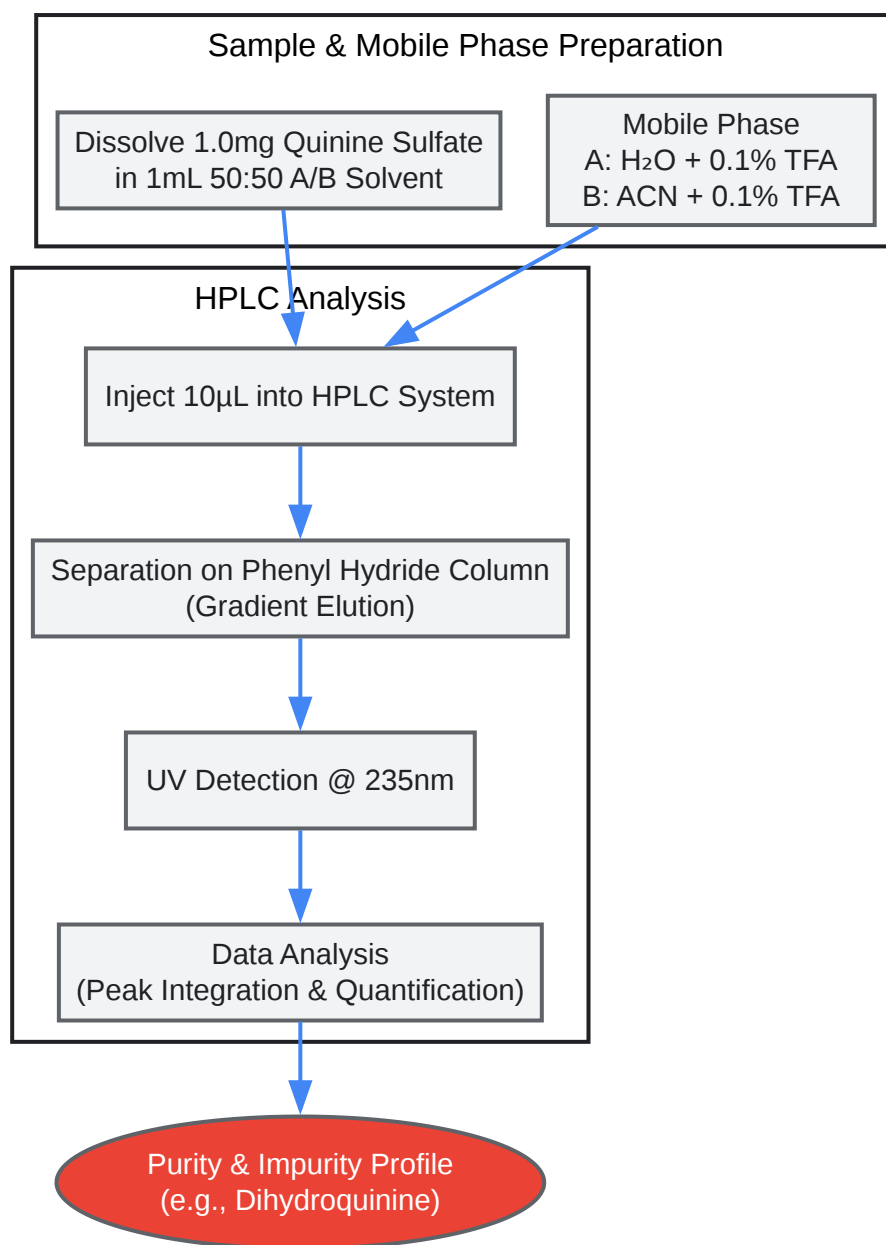
## Visualizations

The following diagrams illustrate the key workflows described in this guide.



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Workflow for the extraction and synthesis of **Quinine Hemisulfate**.



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General workflow for HPLC analysis of **Quinine Hemisulfate**.

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